molecular formula C22H22N4O3S2 B15096815 N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}pyridine-4-carbohydrazide

N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}pyridine-4-carbohydrazide

Cat. No.: B15096815
M. Wt: 454.6 g/mol
InChI Key: JKVCBWGHMMQHMR-JXAWBTAJSA-N
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Description

The compound N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}pyridine-4-carbohydrazide (hereafter referred to as Compound X) is a thiazolidinone-based derivative with a carbohydrazide linker and a pyridine moiety. Thiazolidinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Compound X features a (5Z)-4-ethylbenzylidene substituent, a butanoyl spacer, and a pyridine-4-carbohydrazide terminal group.

Properties

Molecular Formula

C22H22N4O3S2

Molecular Weight

454.6 g/mol

IUPAC Name

N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]pyridine-4-carbohydrazide

InChI

InChI=1S/C22H22N4O3S2/c1-2-15-5-7-16(8-6-15)14-18-21(29)26(22(30)31-18)13-3-4-19(27)24-25-20(28)17-9-11-23-12-10-17/h5-12,14H,2-4,13H2,1H3,(H,24,27)(H,25,28)/b18-14-

InChI Key

JKVCBWGHMMQHMR-JXAWBTAJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=NC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}pyridine-4-carbohydrazide typically involves multiple steps. One common method includes the condensation of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with pyridine-4-carbohydrazide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}pyridine-4-carbohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

Core Thiazolidinone Derivatives

  • 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide (): Substituents: Benzylidene group at position 5, acetamide linker. Key Differences: Lacks the pyridine-carbohydrazide moiety and butanoyl spacer present in Compound X. Biological Activity: Demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
  • (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide (): Substituents: 4-Fluorobenzylidene group, thiazole-carbohydrazide linkage. Key Differences: Thiazole core instead of thiazolidinone; fluorinated benzylidene enhances electronic effects. Pharmacokinetics: Higher logP (2.8) compared to Compound X (predicted logP = 2.1), suggesting improved lipophilicity .

Hydrazide-Linked Analogues

  • N’-(2-Methoxybenzylidene)-1-(4-(2-(2-methoxybenzylidene)hydrazine-1-carbonyl)phenyl)-5-oxopyrrolidine-3-carbohydrazide (): Substituents: Dual methoxybenzylidene groups, pyrrolidinone core. Key Differences: Pyrrolidinone instead of thiazolidinone; symmetric hydrazide design. Synthesis Yield: 71%, highlighting stability of hydrazide linkages under acidic conditions .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Compound X and Analogues
Compound Molecular Weight (g/mol) logP Bioactivity (MIC, µg/mL) Key Substituents
Compound X 484.56 2.1* Not reported 4-Ethylbenzylidene, pyridine
Compound 382.45 1.9 32 (S. aureus) Benzylidene, acetamide
Compound 372.40 2.8 16 (E. coli) 4-Fluorobenzylidene, thiazole
Compound (10b) 548.58 1.7 64 (B. subtilis) Dual methoxybenzylidene

*Predicted using ChemDraw.

Key Findings:

Linker Flexibility: The butanoyl spacer in Compound X may enhance conformational flexibility compared to rigid acetyl or phenyl linkers in analogues .

Hydrazide Stability: Carbohydrazide derivatives (e.g., ) show stability in polar solvents, suggesting Compound X may exhibit similar solubility profiles in DMSO or methanol .

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